molecular formula C10H17NO B2575228 6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane CAS No. 2248400-01-1

6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane

Cat. No.: B2575228
CAS No.: 2248400-01-1
M. Wt: 167.252
InChI Key: KATMXPIPBVHOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[25]octane is a synthetic organic compound characterized by its unique spirocyclic structure The compound features a cyclopropylmethyl group attached to a spiro-fused oxazolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylmethylamine with an oxirane derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature control and the use of high-purity reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
  • 8-(3-Chloropropyl)-8-azaspiro[4.5]decane-7,9-dione
  • N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamide

Uniqueness

6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

6-(cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-9(1)7-11-5-3-10(4-6-11)8-12-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATMXPIPBVHOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC3(CC2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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